

Application Note: Quantification of Phenthoate in Soil Samples by LC-MS/MS

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Compound of Interest

Compound Name: *Phenthoate*

Cat. No.: *B10861089*

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Abstract

This application note provides a detailed protocol for the quantification of **phenthoate**, an organophosphate pesticide, in soil samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is sensitive, selective, and robust, making it suitable for environmental monitoring and risk assessment studies. The protocol includes comprehensive procedures for sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by optimized LC-MS/MS analysis. This document also presents a summary of quantitative data from various studies and includes visual diagrams to illustrate the experimental workflow and analytical principles.

Introduction

Phenthoate is a non-systemic insecticide and acaricide used to control a variety of pests on crops. Due to its potential toxicity and persistence in the environment, monitoring its concentration in soil is crucial for assessing environmental contamination and ensuring food safety. LC-MS/MS has become the analytical technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices like soil.^[1] This application note outlines a reliable and validated method for the determination of **phenthoate** in soil, providing researchers with a comprehensive guide for their analytical needs.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.^{[2][3]} It involves a simple extraction and cleanup procedure, minimizing solvent usage and sample handling time.

Materials:

- Soil sample (air-dried and sieved through a 2 mm mesh)
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- QuEChERS extraction salts (e.g., citrate buffering salts)
- Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
- 50 mL centrifuge tubes
- 2 mL microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

- Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds to hydrate the sample.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts to the tube.

- Immediately cap the tube and vortex vigorously for 1 minute.
- Centrifuge the tube at $\geq 3000 \times g$ for 5 minutes.
- Transfer 1 mL of the acetonitrile supernatant (upper layer) into a dSPE tube containing PSA and C18.
- Vortex the dSPE tube for 30 seconds.
- Centrifuge at high speed (e.g., $\geq 5000 \times g$) for 2 minutes.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Liquid Chromatography (LC) Parameters:

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 $^{\circ}\text{C}$
Gradient Program	Time (min)

Mass Spectrometry (MS) Parameters:

The following parameters are provided as a starting point and should be optimized for the specific instrument being used.

Parameter	Recommended Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	500 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	150 L/hr
Collision Gas	Argon

Multiple Reaction Monitoring (MRM) Transitions for **Phenthoate**:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the method. The following MRM transitions for **phenthoate** are recommended:

Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)	Collision Energy (eV) (Starting Point)	Purpose
321.0	163.0	0.1	15 - 25	Quantifier
321.0	79.0	0.1	25 - 35	Qualifier

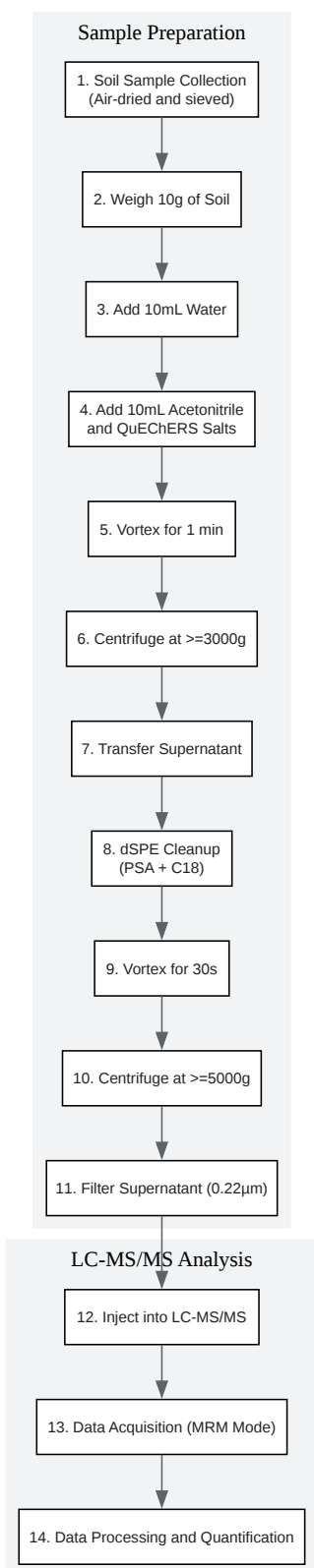
Note: Collision energies should be optimized for the specific instrument to achieve the best signal intensity.

Data Presentation

The following table summarizes the quantitative data for **phenthoate** analysis in soil from various studies, providing a benchmark for method performance.

Parameter	Method 1[4]	Method 2[5]	Method 3[6]
Sample Preparation	Matrix Solid-Phase Dispersion (MSPD)	Acetonitrile Extraction	QuEChERS
Limit of Quantification (LOQ)	0.01 mg/kg	5 µg/kg	0.01 µg/g
Linearity (r^2)	≥ 0.999	≥ 0.9986	> 0.99
Recovery (%)	75 - 94	76.2 - 91.0	72.6 - 119
Precision (RSD %)	1.5 - 6.5	Intra-day: 2.0 - 7.9 Inter-day: 2.4 - 8.4	< 20

Visualizations



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Caption: Experimental workflow for **phenthoate** quantification in soil.



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Caption: Principle of LC-MS/MS for **phenthoate** analysis.

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